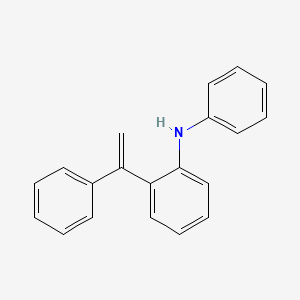
N-Phenyl-2-(1-phenylethenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-2-(1-phenylethenyl)aniline is an organic compound with the molecular formula C20H17N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a phenyl group, and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a 1-phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(1-phenylethenyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with styrene in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by transition metals like palladium or nickel .
Another method involves the use of Grignard reagents. In this approach, phenylmagnesium bromide reacts with N-phenyl-2-bromoaniline to form the desired product. This reaction requires an inert atmosphere and is usually carried out at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
N-Phenyl-2-(1-phenylethenyl)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
N-Phenyl-2-(1-phenylethenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of N-Phenyl-2-(1-phenylethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
相似化合物的比较
Similar Compounds
2-Phenylethynylaniline: Similar structure but with an ethynyl group instead of an ethenyl group.
N-Phenyl-2-naphthylamine: Contains a naphthyl group instead of a phenylethenyl group.
Uniqueness
N-Phenyl-2-(1-phenylethenyl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
918163-07-2 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC 名称 |
N-phenyl-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C20H17N/c1-16(17-10-4-2-5-11-17)19-14-8-9-15-20(19)21-18-12-6-3-7-13-18/h2-15,21H,1H2 |
InChI 键 |
MBOLJWJOMXLNFF-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


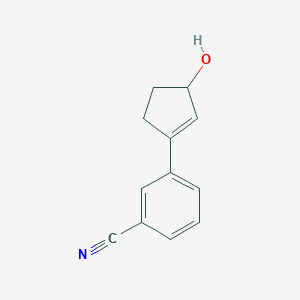
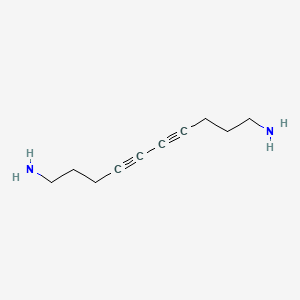
![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
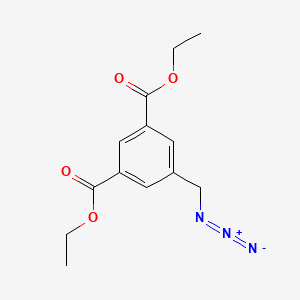
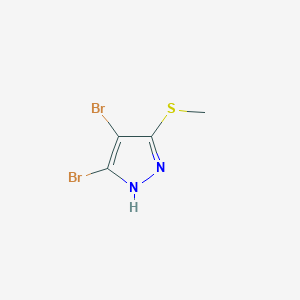
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
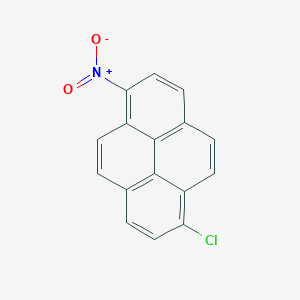
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
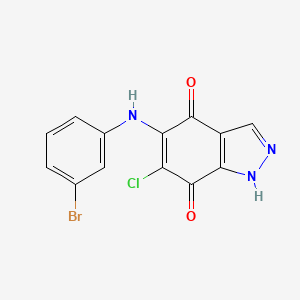
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)

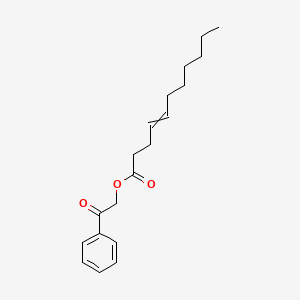
![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
